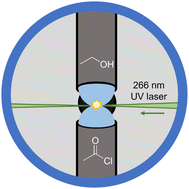Detection of the tetrahedral reaction intermediate of the reaction of acetyl chloride with ethanol in microdroplets via laser desorption/ionization tandem mass spectrometry†
Physical Chemistry Chemical Physics Pub Date: 2022-09-27 DOI: 10.1039/D2CP03518A
Abstract
Understanding the fundamental mechanisms of chemical reactions is of great interest to scientists working in many fields as it enables the rationalization, prediction, and design of reactions. Many chemical processes involve the formation of short-lived reaction intermediates, most of which cannot be isolated and are challenging to detect. One such intermediate is the tetrahedral intermediate often proposed to be generated upon the reactions of acetyl chlorides with simple alcohols via an addition/elimination mechanism. However, the formation of this tetrahedral intermediate is a subject of controversy as it has not been detected. Furthermore, some kinetic evidence suggests the SN2 mechanism for this reaction. In the present investigation, a 266 nm pulsed Nd:YAG laser was used to evaporate and ionize reactants, reaction intermediates, and products in microdroplets of acetyl chloride and ethanol. A linear quadrupole ion trap mass spectrometer was used to detect the ions and collision-activated dissociation (CAD) experiments were employed for their structural characterization. The results demonstrate the formation of the protonated tetrahedral intermediate of the addition/elimination reaction. The protonated reaction intermediate was isolated and subjected to CAD, which resulted in the loss of water and ethylene, thus confirming its structure. These results demonstrate that the ethanolysis of acetyl chloride proceeds via an addition/elimination mechanism involving a tetrahedral reaction intermediate. However, the parallel occurrence of the SN2 mechanism cannot be ruled out.


Recommended Literature
- [1] Preface: recent advances in the in-situ characterization of heterogeneous catalysts†
- [2] Application of the uranyl salt method to the determination of arsenic by the oxygen flask technique
- [3] Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor
- [4] Virtual membrane for filtration of particles using surface acoustic waves (SAW)
- [5] Plasmon resonance tuning using DNA origami actuation†
- [6] Efficient and stable polymer solar cells with solution-processed molybdenum oxide interfacial layer
- [7] Modulating the oxidation of cucurbit[n]urils†
- [8] Light sources
- [9] Ionic conductivity, mechanical strength and Li-ion battery performance of mono-functional and bi-functional (“Janus”) “soggy sand” electrolytes†
- [10] Synthesis of ZnO sol–gel thin-films CMOS-Compatible

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 13577-19-0
-
CAS no.: 119584-73-5
-
CAS no.: 141-14-0
-
CAS no.: 14351-66-7









